![molecular formula C12H19NO5 B3005775 Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-11-2](/img/structure/B3005775.png)

Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

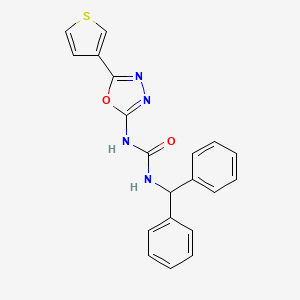

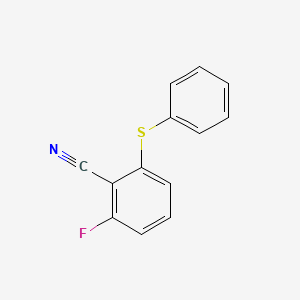

The compound of interest, "Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid," is a racemic mixture containing both enantiomers of a chiral carboxylic acid derivative. This compound is structurally related to pyrrole-based amino acids and is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

The synthesis of related racemic carboxylic acids can be achieved through various methods. For instance, the kinetic resolution of racemic carboxylic acids has been demonstrated using an L-histidine-derived sulfonamide-induced enantioselective esterification reaction . This method could potentially be applied to the synthesis of the compound , given its structural similarity to the substrates mentioned in the paper. Additionally, the preparation of racemic pyrrolidine derivatives, which share a similar heterocyclic structure, has been reported through catalytic deuteration, followed by stereospecific reduction . This approach might offer insights into the synthesis of the furo[2,3-c]pyrrole core of the target compound.

Molecular Structure Analysis

The molecular structure of the compound includes a hexahydro-2H-furo[2,3-c]pyrrole ring system, which is a bicyclic structure composed of fused furan and pyrrole rings. The presence of multiple chiral centers (3R,3aS,6aS) indicates that the compound can exist in several stereoisomeric forms. The configuration of these chiral centers is crucial for the biological activity and physical properties of the compound .

Chemical Reactions Analysis

The Boc-protected carboxylic acid moiety of the compound is likely to undergo reactions typical of carboxylic acids, such as esterification and amidation, which are fundamental in peptide coupling reactions . The pyrrole ring could potentially engage in electrophilic aromatic substitution reactions, although the presence of the Boc group and the bicyclic structure may influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its stereochemistry and the presence of the Boc group. The Boc group increases the steric bulk and affects the solubility and reactivity of the compound. The racemic nature of the compound suggests that its physical properties, such as melting point and solubility, would be different from those of its pure enantiomers. The compound's stability under acidic conditions could be inferred from studies on similar compounds, such as the acid-catalyzed racemization of axially dissymmetric binaphthyl carboxylic acids .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Bile Pigments : This compound has been used in the synthesis of bile pigments like mesourobilin dimethyl esters, demonstrating its utility in complex organic synthesis processes (Gossauer & Weller, 1978).

Chiral Resolution Agents : The compound's enantiomers have been utilized as chiral resolving agents, highlighting its role in the separation of other chiral molecules (Piwowarczyk et al., 2008).

Synthesis of Amino Acids : It has been employed in the synthesis of enantiomerically pure amino acids, which are fundamental building blocks in biochemistry (Jiménez et al., 2001).

Hydroxylated α-Amino Acids Synthesis : The compound is instrumental in synthesizing hydroxylated α-amino acids, used in a wide array of biochemical applications (Rassu et al., 1994).

Furo[2,3-c]pyrroles Synthesis : Its role in the synthesis of furo[2,3-c]pyrroles and benzofuro[2,3-c]pyrroles, which are important heterocyclic compounds in medicinal chemistry, is noted (Sha et al., 1995).

Azabicycloalkane Systems : It has been used in the synthesis of azabicycloalkane systems, relevant in the development of new pharmaceutical compounds (Zanardi et al., 2008).

Pharmaceutical and Medicinal Research

Building Blocks for Biologically Active Compounds : The compound serves as a chiral building block in the synthesis of biologically active nitrogen-containing compounds, demonstrating its relevance in pharmaceutical research (Takahata et al., 1991).

Supramolecular Self-Assembly : Its derivatives have been studied for their role in supramolecular self-assembly, which is crucial in the development of new materials and drug delivery systems (Kălmăn et al., 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNHADCKOZUFOT-HRDYMLBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)

![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)

![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)